One of the provided papers outlines a detailed synthesis of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid, using it as an intermediate in the production of a novel cannabinoid CB1 receptor antagonist named NESS 0327. [] The synthesis starts with the reaction of (3-carboxypropyl)triphenylphosphonium bromide with 3-chlorobenzaldehyde, leading to the formation of a diastereomeric mixture of pentenoic acid derivatives. This mixture is then subjected to catalytic hydrogenation, resulting in the production of 5-(3-chlorophenyl)pentanoic acid. Further steps involve the conversion of 5-(3-chlorophenyl)pentanoic acid to the final product, (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid, through a series of reactions including cyclization, esterification, and condensation reactions.
(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid is a selective antagonist of the cannabinoid CB1 receptor. [] Although the specific binding interactions remain unclear in the provided research, it is understood that antagonists typically block the binding site of endogenous ligands, thereby preventing receptor activation. In the case of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid, it likely competes with endogenous cannabinoids like anandamide and 2-arachidonoylglycerol for the CB1 receptor binding site, thereby inhibiting their effects.
Based on the provided research, (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid finds application as a precursor in the synthesis of NESS 0327, a novel cannabinoid antagonist. [] NESS 0327 demonstrated high selectivity for the CB1 receptor in both binding and functional assays. This highlights the potential of (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid as a valuable building block for developing novel pharmacological tools to study the endocannabinoid system and its role in various physiological processes.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9